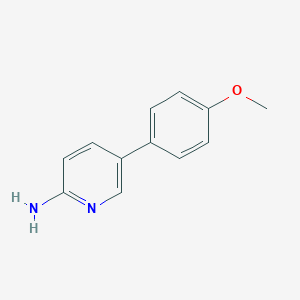

5-(4-Methoxyphenyl)pyridin-2-amine

Vue d'ensemble

Description

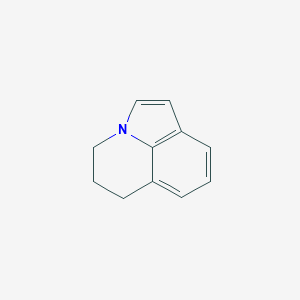

5-(4-Methoxyphenyl)pyridin-2-amine is a compound that contains a pyridin-2-amine group attached to a 4-methoxyphenyl group . It has a molecular weight of 200.24 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of hexa-coordinated Ru(II) complexes were prepared by the reaction of (E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Methoxyphenyl)pyridin-2-amine are not directly available, related compounds have been used in the synthesis of Ru(II) complexes .Applications De Recherche Scientifique

Application in Transition Metal Chemistry

Specific Scientific Field

Transition Metal Chemistry

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used as a ligand in the preparation of hexa-coordinated Ru (II) complexes .

Methods of Application or Experimental Procedures

The starting material 5-(ethynyl)pyridine-2-amine was prepared by using Pd(II)/Cu(I) catalyzed coupling of 5-iodo-2-aminopyridine followed by reaction with KOH in MeOH . Further coupling of 5-(ethynyl)pyridine-2-amine with 1-iodo-4-methoxybenzene afforded 5-((4-methoxyphenyl)ethynyl)pyridine-2-amine .

Results or Outcomes

The complexes displayed one reversible Ru (II)–Ru (III) oxidation couple and one irreversible Ru (III)–Ru (IV) oxidation and are sensitive to π -acidic character of phen and bipy ligands . All the complexes displayed second harmonic generation by Kurtz-powder technique indicating their potential for the application as a useful NLO material .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation .

Methods of Application or Experimental Procedures

The reaction of 2-aminopyridine with α-bromoacetophenone was optimized using several solvents and thermal or microwave heating conditions . Among the solvent mediated reactions, water was found to be suitable under microwave irradiation and gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Results or Outcomes

The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Application in Lipid Peroxidation

Specific Scientific Field

Lipid Peroxidation

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the synthesis of N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1 H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide (2), which is used in the study of mammalian 15-Lipoxygenases (ALOX15) .

Methods of Application or Experimental Procedures

N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1 H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide (2) was synthesized from 4-chloro-1-(4-methoxyphenyl)butan-1-one (4) according to Weinstein et al., following a slightly modified synthetic protocol .

Results or Outcomes

The results or outcomes of this application were not specified in the source .

Application in Nonlinear Optics

Specific Scientific Field

Nonlinear Optics

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the synthesis of hexa-coordinated Ru (II) complexes, which have potential applications as useful nonlinear optical (NLO) materials .

Methods of Application or Experimental Procedures

The complexes were prepared by the reaction of (E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .

Results or Outcomes

The complexes displayed second harmonic generation by Kurtz-powder technique indicating their potential for the application as a useful NLO material .

Application in Energy Conversion

Specific Scientific Field

Energy Conversion

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the synthesis of ruthenium-polypyridine complexes, which are important in energy conversion .

Methods of Application or Experimental Procedures

The complexes were prepared by introducing selective groups or by using other types of donor sites to generate new mixed ligand ruthenium complexes .

Results or Outcomes

These complexes possess their potential applications in diverse areas such as photosensitizers for photochemical conservation of solar energy .

Application in Biotechnology

Specific Scientific Field

Biotechnology

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the synthesis of ruthenium-polypyridine complexes, which are important in biotechnology .

Results or Outcomes

These complexes are important in biotechnology due to their unique properties .

Application in Photochemical Devices

Specific Scientific Field

Photochemical Devices

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the synthesis of ruthenium-polypyridine complexes, which are attractive for the construction of photochemical devices .

Results or Outcomes

Application in Electroluminescence Display

Specific Scientific Field

Electroluminescence Display

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the synthesis of ruthenium-polypyridine complexes, which are important in electroluminescence display .

Results or Outcomes

These complexes are readily fluorescent at room temperature, making them suitable for electroluminescence display .

Application in Lipid Peroxidation

Summary of the Application

“5-(4-Methoxyphenyl)pyridin-2-amine” is used in the study of mammalian 15-Lipoxygenases (ALOX15), which are lipid peroxidizing enzymes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not specified in the source .

Results or Outcomes

Mammalian 15-Lipoxygenases (ALOX15) have been implicated in cell differentiation, atherogenesis, ferroptosis, insulin resistance, and adipose tissue inflammation .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWWIPYFIQSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602413 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)pyridin-2-amine | |

CAS RN |

503536-75-2 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

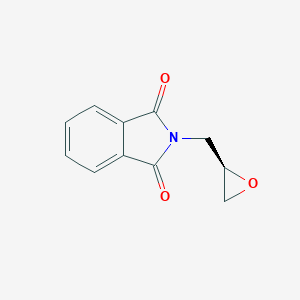

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)